(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17475293
InChI: InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m0/s1
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17475293

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name (1S,2S)-1-amino-1-(4-ethenylphenyl)propan-2-ol
Standard InChI InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m0/s1
Standard InChI Key CQTOCYBCTVVZNP-GZMMTYOYSA-N
Isomeric SMILES C[C@@H]([C@H](C1=CC=C(C=C1)C=C)N)O
Canonical SMILES CC(C(C1=CC=C(C=C1)C=C)N)O

Introduction

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL is an organic compound characterized by its chiral center, which imparts enantiomeric purity. It contains an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring, making it a member of the amino alcohol class of compounds. These features contribute to its versatility in organic synthesis and its potential applications in chemistry, biology, and medicine .

Synthesis Methods

The synthesis of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL often involves asymmetric synthesis techniques to ensure the desired stereochemistry. Continuous flow reactors can enhance efficiency and scalability in industrial applications. Various chemical methods may include asymmetric reduction, catalytic hydrogenation, or enzymatic synthesis to achieve stereoselectivity .

Biological and Therapeutic Applications

Research indicates that compounds with similar structures exhibit significant biological activity due to their ability to interact with biomolecules. The amino and hydroxyl groups facilitate hydrogen bonding, while the vinyl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme and receptor activities. These interactions make (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL a valuable candidate for drug development and therapeutic applications.

Research Findings and Future Directions

Studies on (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL focus on its binding affinities to biological targets. Understanding these interactions is crucial for elucidating its potential therapeutic roles and optimizing its applications in drug design. The compound's unique structure and functional groups enable distinct reactivity profiles and biological interactions compared to similar amino alcohols.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
(1S)-1-Amino-1-(4-vinylphenyl)propan-2-OLCHNOSimilar structure but lacks one chiral center
(1R,2S)-1-Amino-1-phenylpropan-2-olC9H13NOLacks the vinyl group; simpler structure
(2S,1R)-2-Amino-3-hydroxybutanoic acidC4H9NO3Contains amino and hydroxyl groups but lacks the aromatic component

These comparisons highlight the unique properties and potential applications of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL compared to other amino alcohols.

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